REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:6]([C:16]([OH:17])=[O:18])[c:7]([C:12]([F:13])([F:14])[F:15])[nH:8][c:9]2[cH:10][cH:11]1.[CH3:20][N:21]1[CH2:22][CH2:23][CH2:24][C:25]1=[O:26].[OH2:19]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[cH:6][c:7]([C:12]([F:13])([F:14])[F:15])[nH:8][c:9]2[cH:10][cH:11]1
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Name
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N#Cc1ccc2[nH]c(C(F)(F)F)c(C(=O)O)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2[nH]c(C(F)(F)F)c(C(=O)O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1ccc2[nH]c(C(F)(F)F)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |